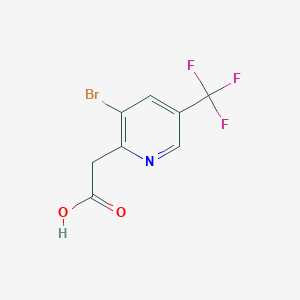

3-Bromo-5-(trifluoromethyl)pyridine-2-acetic acid

Description

Properties

IUPAC Name |

2-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF3NO2/c9-5-1-4(8(10,11)12)3-13-6(5)2-7(14)15/h1,3H,2H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMWRCUAFYHJEAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination Step

-

- Brominating agent: Bromine or N-bromosuccinimide (NBS)

- Solvent: Dichloromethane or acetonitrile

- Temperature: Usually maintained at low temperatures (0–25 °C) to control reaction rate and selectivity

- Reaction time: Several hours (typically overnight or as optimized)

-

- Electrophilic aromatic substitution at the 3-position of the pyridine ring, facilitated by the electron-withdrawing trifluoromethyl and acetic acid groups that direct bromination regioselectively.

-

- Formation of 3-bromo-5-(trifluoromethyl)pyridine-2-acetic acid with high regioselectivity and minimized side products.

Purification

- After completion of the bromination, the reaction mixture is subjected to:

- Extraction with organic solvents (e.g., ethyl acetate)

- Washing with aqueous solutions to remove impurities

- Drying over anhydrous agents (e.g., sodium sulfate)

- Concentration under reduced pressure

- Final purification by recrystallization or chromatography to yield the pure product

Industrial and Continuous Flow Adaptations

-

- Automated reactors enable precise control over temperature, pressure, and reagent addition.

- Enhanced safety and reproducibility in bromination reactions.

- Improved yield and purity due to better control of reaction parameters.

-

- Use of solvents like dichloromethane allows for efficient recycling and cost reduction.

- Minimizes environmental impact.

Related Synthetic Routes and Intermediates

While direct literature on the exact preparation of 3-bromo-5-(trifluoromethyl)pyridine-2-acetic acid is limited, related synthetic methods for structurally similar compounds provide insights:

Research Findings and Notes

- The bromination of 5-(trifluoromethyl)pyridine-2-acetic acid is a critical step that requires careful control to avoid polybromination or side reactions.

- Use of N-bromosuccinimide (NBS) offers milder and more selective bromination compared to elemental bromine.

- Solvent choice impacts reaction efficiency and environmental footprint; dichloromethane is preferred for its low miscibility with water and ease of recovery.

- Continuous flow technology is increasingly adopted for such halogenation reactions to improve safety and scalability.

- Purification by recrystallization is favored for industrial production due to cost-effectiveness and simplicity.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions/Values | Comments |

|---|---|---|

| Starting material | 5-(trifluoromethyl)pyridine-2-acetic acid | Commercially available or synthesized |

| Brominating agent | Bromine or N-bromosuccinimide (NBS) | NBS preferred for selectivity |

| Solvent | Dichloromethane, acetonitrile | Dichloromethane preferred industrially |

| Temperature | 0–25 °C | Lower temperatures reduce side reactions |

| Reaction time | 12–24 hours | Depends on scale and reagent concentration |

| Workup | Extraction, washing, drying | Standard organic workup |

| Purification | Recrystallization or chromatography | Ensures high purity |

| Yield | Not explicitly reported; expected moderate to high | Dependent on optimization |

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(trifluoromethyl)pyridine-2-acetic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The acetic acid moiety can be oxidized to form corresponding carboxylic acids or esters.

Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media are employed.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.

Major Products Formed

Substitution Reactions: Formation of 3-substituted-5-(trifluoromethyl)pyridine-2-acetic acid derivatives.

Oxidation Reactions: Formation of carboxylic acids or esters.

Reduction Reactions: Formation of piperidine derivatives.

Scientific Research Applications

Pharmaceutical Research

Drug Development

This compound is primarily utilized in the synthesis of bioactive molecules. Pyridine derivatives are well-documented for their roles in drug development due to their ability to interact with biological targets effectively. For instance, compounds similar to 3-Bromo-5-(trifluoromethyl)pyridine-2-acetic acid have been explored for their potential in treating conditions like pain and respiratory diseases by modulating ion channels such as TRPA1, which is implicated in pain sensation and inflammatory responses .

Mechanism of Action

The mechanism by which this compound exerts its effects is largely dependent on its interaction with specific molecular targets. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate cell membranes and interact with intracellular targets. This characteristic is crucial for developing effective therapeutics .

Agricultural Chemistry

Agrochemical Applications

3-Bromo-5-(trifluoromethyl)pyridine-2-acetic acid and its derivatives are investigated for their applications in agrochemicals. The structural properties of pyridine compounds allow them to function as herbicides or fungicides. They can inhibit specific enzymes or pathways in pests or weeds, providing a targeted approach to pest management .

Chemical Synthesis

Building Block in Organic Chemistry

This compound serves as a valuable building block in organic synthesis, facilitating the creation of more complex structures through various chemical reactions. It can undergo substitution reactions where the bromine atom can be replaced by other nucleophiles, oxidation and reduction reactions, and coupling reactions with other aromatic compounds .

Case Studies

Mechanism of Action

The mechanism of action of 3-Bromo-5-(trifluoromethyl)pyridine-2-acetic acid involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with biological macromolecules. The acetic acid moiety enhances its solubility and facilitates its transport across biological membranes. The compound may act as an inhibitor or modulator of enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Pyridine Acetic Acid Derivatives

a) 3-Chloro-5-(trifluoromethyl)pyridine-2-acetic Acid

- Structure : Chlorine replaces bromine at position 3.

- Molecular Weight : 239.59 g/mol (calculated).

- CAS RN: Not explicitly listed, but referenced as a metabolite (TPAA) in fungicide degradation studies .

- Key Differences :

- Reactivity : Bromine’s larger atomic radius and lower electronegativity compared to chlorine make it a better leaving group, enhancing reactivity in nucleophilic substitutions.

- Metabolic Stability : The bromine substituent in the target compound may confer greater resistance to oxidative dehalogenation compared to the chlorine analog, as observed in metabolic pathways of related agrochemicals .

b) 3-Bromo-5-(trifluoromethyl)phenylacetic Acid

- Structure : Pyridine ring replaced by a benzene ring.

- Molecular Weight : 283.04 g/mol .

- CAS RN : 1161362-01-1 (distinct from the pyridine derivative due to the aromatic core) .

- Key Differences :

- Electronic Effects : The absence of the pyridine nitrogen reduces polarity, lowering solubility in aqueous media.

- Biological Activity : Benzene derivatives often exhibit different binding affinities compared to pyridine analogs in enzyme inhibition studies due to altered π-π stacking interactions.

Positional Isomers and Functional Group Variants

a) 4-Bromo-2-(trifluoromethyl)phenylacetonitrile

- Structure : Bromine at position 4, nitrile (-CN) instead of acetic acid.

- Molecular Weight : 264.04 g/mol .

- Key Differences :

b) 3-Bromo-5-(trifluoromethyl)benzenesulfonyl Chloride

Comparison Table

Research Findings and Implications

- Synthetic Utility : The bromine atom in the target compound facilitates Suzuki-Miyaura couplings, as demonstrated in related pyridine boronic acid derivatives (e.g., 3-Bromo-5-(trifluoromethyl)phenylboronic acid, CAS RN 913835-64-0) .

- Metabolic Pathways : Unlike chlorine-substituted analogs, brominated pyridine acetic acids show slower degradation in soil and plant systems, suggesting prolonged environmental persistence .

Biological Activity

3-Bromo-5-(trifluoromethyl)pyridine-2-acetic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the trifluoromethyl group enhances its lipophilicity, which can improve bioavailability, while the bromine atom can influence reactivity and interaction with biological targets. This article explores the biological activities associated with this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular formula for 3-Bromo-5-(trifluoromethyl)pyridine-2-acetic acid is . The compound consists of a pyridine ring substituted with a bromine atom and a trifluoromethyl group, along with a carboxylic acid functional group.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆BrF₃NO₂ |

| Molecular Weight | 256.04 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Biological Activities

Research indicates that compounds containing pyridine derivatives often exhibit a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that pyridine derivatives can inhibit the growth of various bacterial strains. For instance, modifications involving trifluoromethyl groups have been linked to enhanced antibacterial properties against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

- Anti-inflammatory Effects : Compounds with similar structural features have demonstrated anti-inflammatory properties in cellular models, suggesting that 3-Bromo-5-(trifluoromethyl)pyridine-2-acetic acid may also exhibit this activity .

- Anticancer Potential : Preliminary studies indicate that trifluoromethyl-substituted pyridines can affect cancer cell proliferation. The mechanism is thought to involve inhibition of specific enzymes or pathways crucial for tumor growth .

Antimicrobial Studies

A study conducted by researchers at the National Institutes of Health explored the antimicrobial efficacy of various pyridine derivatives, including those with trifluoromethyl substitutions. The results showed that compounds similar to 3-Bromo-5-(trifluoromethyl)pyridine-2-acetic acid exhibited significant inhibitory concentrations (IC50 values) against several pathogens.

| Compound | IC50 (μM) | Target Pathogen |

|---|---|---|

| 3-Bromo-5-(trifluoromethyl)pyridine-2-acetic acid | 12.5 | MRSA |

| 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)acetamide | 7.8 | E. coli |

Anti-inflammatory Activity

Research published in MDPI highlighted that certain trifluoromethyl-containing compounds showed reduced levels of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications for inflammatory diseases .

Anticancer Activity

A comprehensive study evaluated the anticancer effects of various derivatives, revealing that those containing the trifluoromethyl group had enhanced potency against cancer cell lines compared to their non-fluorinated counterparts. The study found that the presence of the trifluoromethyl group significantly affected cell viability assays, indicating a promising avenue for drug development .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the acetic acid moiety to the pyridine core in 3-bromo-5-(trifluoromethyl)pyridine-2-acetic acid?

- Methodology : Start with a bromo-trifluoromethylpyridine precursor (e.g., 5-bromo-3-(trifluoromethyl)picolinic acid derivatives) and employ carboxylation via directed ortho-metalation or Pd-catalyzed carbonylation. Alternatively, use nucleophilic substitution of the bromine group with a cyanide intermediate, followed by hydrolysis to the carboxylic acid and subsequent reduction to acetic acid .

- Key Considerations : The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the pyridine ring, facilitating substitution at the 2-position. Optimize reaction temperature (80–120°C) and solvent polarity (DMF or THF) to avoid side reactions .

Q. How can researchers confirm the regiochemical assignment of substituents in this compound?

- Methodology : Use - and -NMR to identify coupling patterns (e.g., splitting due to adjacent trifluoromethyl groups). X-ray crystallography (as demonstrated for pyridinium trifluoroacetate salts) provides unambiguous confirmation of substituent positions and hydrogen-bonding networks .

- Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts for proposed regioisomers .

Q. What purification techniques are optimal for isolating 3-bromo-5-(trifluoromethyl)pyridine-2-acetic acid from reaction mixtures?

- Methodology : Employ recrystallization using ethanol/water mixtures, leveraging the compound’s moderate solubility in polar solvents. For impurities with similar polarity, use silica-gel chromatography with a hexane/ethyl acetate gradient (3:1 to 1:2) .

Advanced Research Questions

Q. How do competing electronic effects (e.g., bromine vs. trifluoromethyl groups) influence cross-coupling reactions in derivative synthesis?

- Analysis : The bromine atom at the 3-position acts as a leaving group in Suzuki-Miyaura couplings, but the trifluoromethyl group at the 5-position deactivates the ring, requiring stronger bases (e.g., CsCO) and elevated temperatures (100–130°C) to activate Pd catalysts. Contradictory regioselectivity in coupling reactions may arise from steric hindrance near the trifluoromethyl group .

- Troubleshooting : Use bulky ligands (e.g., SPhos) to mitigate steric effects and improve yields .

Q. What computational approaches predict the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces (EPS), identifying electron-deficient regions. The trifluoromethyl group creates a strong electron-deficient environment at the 2- and 4-positions, making them susceptible to SNAr. Validate predictions with kinetic studies using varying nucleophiles (e.g., amines, thiols) .

Q. How can researchers resolve discrepancies in reported melting points or spectroscopic data for this compound?

- Root Cause Analysis : Polymorphism or residual solvents (e.g., DMSO) may alter melting points. Dry samples under vacuum (60°C, 24 hrs) and use differential scanning calorimetry (DSC) to identify polymorphic forms. For NMR inconsistencies, ensure complete deuteration of solvents and account for trifluoroacetic acid (TFA) impurities, which can distort -NMR spectra .

Methodological Considerations

- Safety Protocols : Store the compound at 2–8°C in amber vials to prevent photodegradation. Use fume hoods and nitrile gloves during handling due to potential respiratory and skin irritation .

- Data Reproducibility : Document reaction atmospheres (N vs. air) and catalyst batches, as trace oxygen or moisture can alter Pd-mediated reaction outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.